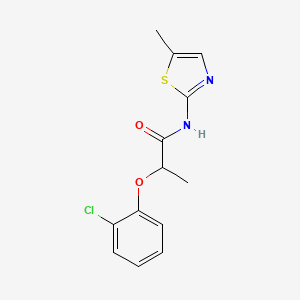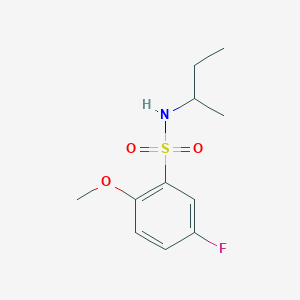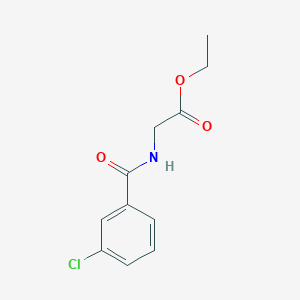
2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the use of cyclic reagents and various synthetic pathways to introduce specific functional groups or structural frameworks. For example, compounds with similar structures have been synthesized using bromine as a cyclic reagent to achieve high yields, demonstrating the feasibility of synthesizing complex molecules through strategic reaction sequences (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Crystallographic studies, for instance, provide detailed information about the arrangement of atoms within a molecule, which is vital for determining its chemical behavior and interactions. The study by Liu et al. (2008) on a similar compound reveals its effective herbicidal activity, underscoring the importance of molecular structure in determining biological activity.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Bi-heterocyclic propanamides, for instance, have shown promising activity against enzymes like urease, indicating their potential as less cytotoxic agents (Abbasi et al., 2020). This highlights the compound's potential in developing new therapeutic agents.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application of any compound. While specific data on “2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” might not be readily available, related research emphasizes the significance of crystallization and solubility in determining the compound's applicability in various domains.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for harnessing a compound's utility. Studies on similar molecules show a range of activities, from herbicidal to anticancer effects, indicating the broad potential of such compounds in different fields (Chandrappa et al., 2009).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMKKMVGXXOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4536133.png)
![3-(4-chlorobenzyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4536134.png)

![N-(3-chloro-4-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4536152.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4536159.png)
![1,1'-[1,4-butanediylbis(1H-indole-1,3-diyl)]bis(trifluoroethanone)](/img/structure/B4536160.png)
![4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4536173.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4536180.png)
![methyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4536181.png)
![methyl 3-({[(2-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4536185.png)
![methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4536189.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4536204.png)